Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with β-keto esters under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs transition-metal catalysts and photoredox reactions to enhance yield and selectivity . One-pot multicomponent processes are also utilized to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different amino-substituted pyrazoles.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylate groups make it a versatile intermediate for further functionalization, setting it apart from other pyrazole derivatives .
Properties
CAS No. |
70015-75-7 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3,8H2,1-2H3,(H,9,10) |
InChI Key |
JKFJHNXJGZSKIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1N)C |
Origin of Product |
United States |
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